2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides It features a benzothiazole ring substituted with a nitro group and a cyanoacetamide moiety
Preparation Methods
The synthesis of 2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-nitro-2-aminobenzothiazole with cyanoacetic acid or its derivatives under appropriate conditions. The reaction typically requires a base, such as triethylamine, and is carried out in a suitable solvent like ethanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas, bases like triethylamine, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing various biologically active compounds, including potential anti-tubercular agents.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as fluorescence or conductivity.
Biological Research: It is used in studies to understand the interactions between small molecules and biological targets, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanoacetamide moiety can participate in various biochemical reactions, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be compared with other cyanoacetamide derivatives and benzothiazole compounds:
2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a methoxy group instead of a nitro group, which can affect its reactivity and biological activity.
5-Nitro-1,2-benzothiazol-3-amine: This compound lacks the cyanoacetamide moiety, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Biological Activity
2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly its antimicrobial, antitubercular, and anticancer properties. The synthesis, structure-activity relationships (SAR), and relevant case studies are also discussed.
Chemical Structure and Properties
The chemical formula for this compound is C10H7N3O2S. Its molecular weight is approximately 233.25 g/mol. The presence of a cyano group and a nitro group on the benzothiazole ring significantly influences its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit substantial antimicrobial properties. The presence of the nitro group at the C5 position is crucial for enhancing the antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Inhibition (%) |
---|---|---|
This compound | 25-50 | 98 |
Benzothiazole Derivative A | 100 | 90 |
Benzothiazole Derivative B | 200 | 75 |
The minimal inhibitory concentration (MIC) values indicate that lower concentrations of this compound are effective against pathogenic strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
The compound has shown promising results in inhibiting Mycobacterium tuberculosis. Studies indicate that its structure allows it to bind effectively to target proteins involved in the bacterial cell wall synthesis.
Case Study: In Vitro Evaluation
In a recent study, various synthesized benzothiazole derivatives were evaluated for their anti-tubercular activity. The results indicated that compounds with the nitro group significantly outperformed other derivatives lacking this functional group.
Table 2: Anti-Tubercular Activity Data
Compound | MIC (µg/mL) | Reference Drug (Rifampicin) |
---|---|---|
This compound | 25 | 0.5 |
Compound C | 50 | 0.5 |
Compound D | 100 | 0.5 |
The study found that the compound exhibited an MIC of 25μg/mL, indicating strong anti-tubercular activity compared to standard treatments .
Anticancer Activity
Emerging research suggests that compounds similar to this compound may possess anticancer properties. The nitro group is believed to play a role in modulating intracellular mechanisms that lead to cancer cell apoptosis.
The proposed mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group within cancer cells, leading to oxidative stress and subsequent cell death .
Properties
Molecular Formula |
C10H6N4O3S |
---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
2-cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H6N4O3S/c11-4-3-9(15)13-10-12-7-5-6(14(16)17)1-2-8(7)18-10/h1-2,5H,3H2,(H,12,13,15) |
InChI Key |
AOGHYXZFPZJPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NC(=O)CC#N |
Origin of Product |
United States |
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